molecular formula C16H20N2O2S B2367244 N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 865162-15-8

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2367244
CAS No.: 865162-15-8
M. Wt: 304.41
InChI Key: NTSLUZILYOHTIY-MSUUIHNZSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring system, an ethoxyethyl group, and a cyclopropanecarboxamide moiety

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-20-9-8-18-13-7-4-11(2)10-14(13)21-16(18)17-15(19)12-5-6-12/h4,7,10,12H,3,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLUZILYOHTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide moiety can be synthesized through the reaction of cyclopropanecarboxylic acid with an appropriate amine, followed by dehydration to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, converting it to an alcohol.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its benzo[d]thiazole core is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to its observed biological effects. The ethoxyethyl and cyclopropanecarboxamide groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyethyl group enhances its solubility and bioavailability, while the cyclopropanecarboxamide moiety provides rigidity and stability to the molecule. These features make it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzothiazole ring and subsequent functionalization with ethoxyethyl and cyclopropanecarboxamide groups. Various reaction conditions are employed to optimize yield and purity, including specific catalysts and solvents.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties with minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds similar to N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] showed effective inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating potent activity .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, thereby modulating their activity. This interaction can lead to altered signaling pathways that affect cell proliferation and apoptosis in cancer cells .

Data Summary

Biological Activity Effect Tested Concentration Cell Lines/Organisms
AntimicrobialEffective against bacteria and fungi50 µg/mLVarious pathogens
AnticancerSelective cytotoxicityIC50 values between 28 - 290 ng/mLMDA-MB-231, SK-Hep-1

Case Studies

  • Antimicrobial Efficacy : A study evaluating various substituted benzothiazole derivatives found that compounds similar to N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] exhibited broad-spectrum antimicrobial activity with significant efficacy against resistant strains.
  • Cytotoxicity Testing : Research conducted on the cytotoxic effects of benzothiazole derivatives revealed that certain compounds showed selective inhibition against tumorigenic cell lines while demonstrating low toxicity towards normal fibroblasts.

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